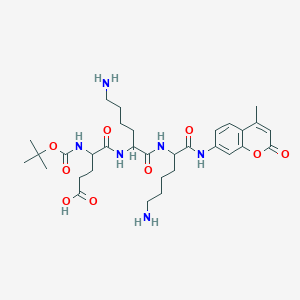
Octacosanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octacosanedioic acid, also known as octacosane-1,28-dioic acid, is a long-chain dicarboxylic acid with the chemical formula C28H54O4. It is a white solid that is insoluble in water but soluble in organic solvents. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial fields, including the production of dyes and lubricants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Octacosanedioic acid is typically synthesized through the oxidation of long-chain hydrocarbons. One common method involves the reaction of octanoyl chloride with malonic acid in an organic solvent . The reaction conditions usually require a catalyst and controlled temperature to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale oxidation processes. These processes often involve the use of strong oxidizing agents and high temperatures to achieve efficient conversion rates. The resulting product is then purified through crystallization or distillation to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Octacosanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction reactions can convert it into long-chain alcohols.
Substitution: It can participate in substitution reactions to form esters and other derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Acid chlorides and alcohols are typical reagents for esterification reactions.
Major Products Formed:
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Long-chain alcohols.
Substitution: Esters and other functionalized derivatives.
Aplicaciones Científicas De Investigación
Octacosanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying the behavior of long-chain fatty acids in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of high-performance lubricants and specialty chemicals
Mecanismo De Acción
The mechanism of action of octacosanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid membranes, affecting their fluidity and function. Its long hydrophobic chain allows it to interact with other lipid molecules, potentially influencing cellular processes such as signaling and membrane transport .
Comparación Con Compuestos Similares
Octadecanedioic acid: A shorter-chain dicarboxylic acid with similar chemical properties.
Hexacosanedioic acid: Another long-chain dicarboxylic acid with two fewer carbon atoms than octacosanedioic acid.
Comparison: this compound is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Compared to octadecanedioic acid, it has higher melting and boiling points, making it more suitable for high-temperature applications. Its longer chain also provides greater hydrophobicity, which can be advantageous in certain industrial and biological contexts .
Propiedades
Número CAS |
5632-97-3 |
|---|---|
Fórmula molecular |
C28H54O4 |
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
octacosanedioic acid |
InChI |
InChI=1S/C28H54O4/c29-27(30)25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28(31)32/h1-26H2,(H,29,30)(H,31,32) |
Clave InChI |
WHTKRYWWSTYDNH-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Methyl 2-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12102687.png)



